

solubility and stability of 3-Phenyl-1H-indazol-5-amine in DMSO

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Compound of Interest

Compound Name: 3-Phenyl-1H-indazol-5-amine

Cat. No.: B1358681

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An In-Depth Technical Guide to the Solubility and Stability of **3-Phenyl-1H-indazol-5-amine** in DMSO

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of **3-Phenyl-1H-indazol-5-amine** when dissolved in dimethyl sulfoxide (DMSO), a common practice in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable experimental protocols. Key areas covered include the determination of solubility, potential degradation pathways under various stress conditions, and the development of stability-indicating analytical methods. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. All protocols are designed as self-validating systems, and all claims are supported by authoritative references.

Introduction

3-Phenyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.^{[1][2]} As such, **3-Phenyl-1H-indazol-5-amine** and its analogues are frequently synthesized and evaluated for their therapeutic potential.^{[3][4][5]}

In the early stages of drug discovery, it is standard practice to create stock solutions of test compounds in DMSO for high-throughput screening and other biological assays. Therefore, a thorough understanding of the solubility and stability of **3-Phenyl-1H-indazol-5-amine** in DMSO is paramount to ensure the integrity of experimental data. Compound precipitation or degradation can lead to inaccurate concentration measurements, resulting in misleading structure-activity relationships (SAR) and potentially causing promising lead candidates to be overlooked.

This guide will provide a detailed exploration of these critical parameters, offering both foundational knowledge and practical, step-by-step protocols for in-lab assessment.

Physicochemical Properties of 3-Phenyl-1H-indazol-5-amine

A foundational understanding of the physicochemical properties of **3-Phenyl-1H-indazol-5-amine** is essential before delving into its behavior in solution.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ N ₃	[6]
Molecular Weight	209.25 g/mol	[6]
Appearance	Solid	[6]
InChI Key	MOBJHQPTGMYKCJ-UHFFFAOYSA-N	[6]
SMILES	<chem>NC1=CC=C2NN=C(C2=C1)C3=CC=CC=C3</chem>	[6]

Solubility in Dimethyl Sulfoxide (DMSO)

The solubility of a compound in DMSO is a critical parameter for its use in screening libraries and biological assays. While DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, solubility limits can still be encountered, particularly at the high concentrations often required for stock solutions (e.g., 10-20 mM).

Experimental Determination of DMSO Solubility

While predictive models for DMSO solubility exist, experimental determination remains the gold standard for accuracy.[7] A reliable method for quantifying solubility in DMSO utilizes Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[8]

This protocol outlines a method for the quantitative determination of the solubility of **3-Phenyl-1H-indazol-5-amine** in deuterated DMSO (DMSO-d6).

Materials:

- **3-Phenyl-1H-indazol-5-amine**
- DMSO-d6
- Isoleucine (or other suitable internal standard with known concentration and non-overlapping peaks)
- NMR tubes
- Vortex mixer
- Centrifuge
- NMR spectrometer

Procedure:

- Prepare a Saturated Solution:
 - Accurately weigh an excess amount of **3-Phenyl-1H-indazol-5-amine** (e.g., 5-10 mg) into a microcentrifuge tube.
 - Add a precise volume of DMSO-d6 (e.g., 1 mL).
 - Vortex the mixture vigorously for 2-5 minutes.
 - Equilibrate the solution at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Periodically agitate the sample during this time.

- Sample Preparation for NMR:
 - Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
 - Carefully transfer a known volume of the supernatant (e.g., 600 μ L) to a clean NMR tube.
 - Add a known volume of a stock solution of the internal standard (e.g., isoleucine in DMSO-d₆) to the NMR tube.
- NMR Data Acquisition:
 - Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is critical for accurate integration.
- Data Analysis:
 - Integrate a well-resolved, non-overlapping peak of **3-Phenyl-1H-indazol-5-amine** and a known peak of the internal standard.
 - Calculate the concentration of **3-Phenyl-1H-indazol-5-amine** using the following equation:

Where:

- Integral_analyte is the integral of the analyte peak.
- N_protons_analyte is the number of protons giving rise to the analyte peak.
- Integral_standard is the integral of the internal standard peak.
- N_protons_standard is the number of protons giving rise to the standard peak.
- Concentration_standard is the known concentration of the internal standard.

Expected Solubility and Influencing Factors

The solubility of **3-Phenyl-1H-indazol-5-amine** in DMSO will be influenced by its crystal lattice energy and the intermolecular forces between the solute and the solvent. The presence of the amine and indazole moieties, which can act as hydrogen bond donors and acceptors, will contribute to its solubility in the polar aprotic DMSO.

Table for Reporting Solubility Data:

Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mM)
25	[Insert experimentally determined value]	[Insert calculated value]

Stability in DMSO and Degradation Pathways

The chemical stability of **3-Phenyl-1H-indazol-5-amine** in DMSO is not guaranteed, and degradation can occur over time, accelerated by factors such as water content, temperature, and light exposure. Understanding the potential degradation pathways is crucial for designing appropriate storage conditions and for developing stability-indicating analytical methods.

General Considerations for Stability in DMSO

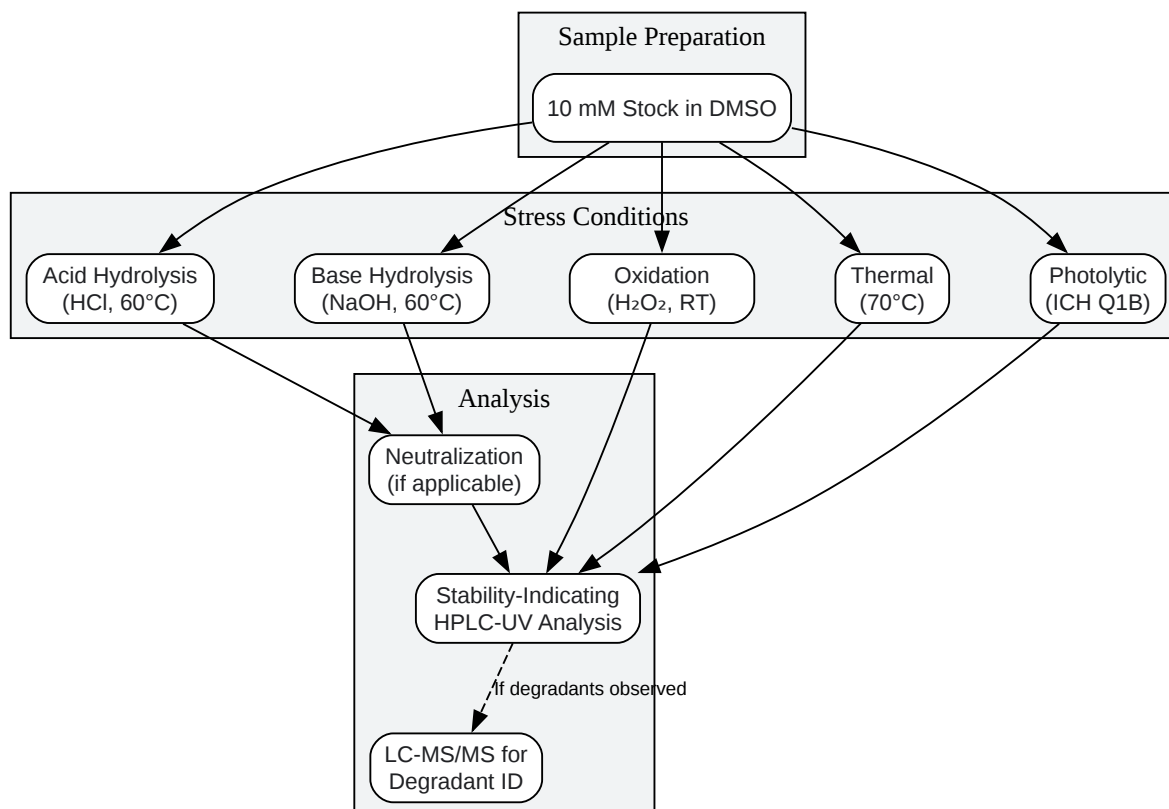
- **Water Content:** DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can act as a reactant in hydrolysis reactions.[\[9\]](#)
- **Temperature:** Elevated temperatures can accelerate the rate of degradation reactions.[\[10\]](#)
- **Light Exposure:** Photochemical reactions can be a significant degradation pathway for certain functional groups.[\[11\]](#)
- **pH:** Although DMSO is aprotic, the presence of acidic or basic impurities can catalyze degradation.

Potential Degradation Pathways

Based on the structure of **3-Phenyl-1H-indazol-5-amine**, the following degradation pathways are plausible:

- **Oxidative Degradation:** The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored products, dimers, and complex polymeric materials.^{[12][13]} The indazole ring itself can also undergo oxidation.^[11]
- **Photodegradation:** A known photochemical reaction for 1H-indazoles is a phototransposition to form benzimidazoles upon exposure to UV light.^{[10][14]} This rearrangement is thought to proceed through the 2H-tautomer.
- **Hydrolytic Degradation:** While generally stable, the indazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common than for other heterocyclic systems.^[11]

Diagram: Photodegradation of 1H-Indazole to Benzimidazole



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